H1 Receptor Affinity Reduction
8-Hydroxymianserin exhibits a marked reduction in histamine H1 receptor affinity compared to the parent drug mianserin. In competitive binding assays using ³H-mepyramine on rat brain membranes, 8-hydroxymianserin was 30 times less potent than mianserin [1]. This contrasts with desmethylmianserin, which was 10 times less potent than mianserin in the same assay [1]. This quantitative rank order is crucial for distinguishing the metabolite from both the parent and its desmethyl analog. This reduced H1 affinity aligns with in vivo behavioral observations where the metabolites showed no sedative effects at doses up to 32 mg/kg, unlike mianserin [1].
| Evidence Dimension | Histamine H1 Receptor Binding Affinity (Relative Potency) |
|---|---|
| Target Compound Data | 30 times less potent than mianserin |
| Comparator Or Baseline | Mianserin (1x baseline); Desmethylmianserin (10 times less potent than mianserin) |
| Quantified Difference | 30-fold lower affinity vs. mianserin; 3-fold lower affinity vs. desmethylmianserin |
| Conditions | ³H-mepyramine binding assay in rat brain membranes (Nickolson et al., 1982) |
Why This Matters
This quantifies the reduced sedative liability for 8-hydroxymianserin, making it the preferred choice over mianserin for researchers investigating antidepressant-like mechanisms dissociated from H1-mediated sedation.
- [1] Nickolson VJ, Wieringa JH, van Delft AM. Comparative pharmacology of mianserin, its main metabolites and 6-azamianserin. Naunyn-Schmiedeberg's Arch Pharmacol. 1982;319(1):48-55. doi:10.1007/BF00491478. View Source
